molecular formula C18H16N2O3S B10898728 (5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

(5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10898728
M. Wt: 340.4 g/mol
InChI Key: WYXMGONJMHBFBF-WJDWOHSUSA-N
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Description

3-(4-METHOXYPHENYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a thioxodihydroimidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-METHOXYPHENYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

    Thioxodihydroimidazole derivatives: Compounds with variations in the substituents on the imidazole ring.

Uniqueness

3-(4-METHOXYPHENYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of methoxyphenyl groups and the thioxodihydroimidazole core, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H16N2O3S/c1-22-14-7-3-12(4-8-14)11-16-17(21)20(18(24)19-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,24)/b16-11-

InChI Key

WYXMGONJMHBFBF-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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